Journal Name:Environmental Science: Nano
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Construction of a Dendritic Nanoassembly-Based Fluorescent Biosensor for Electrostatic Interaction-Independent and Label-Free Measurement of Human Poly(ADP-ribose) Polymerase 1 in Lung Tissues
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.analchem.3c02376
Poly(ADP-ribose) polymerase 1 (PARP-1) is responsible for catalyzing the creation of poly(ADP-ribose) polymer and involved in DNA replication and repair. Sensitive measurement of PARP-1 is critical for clinical diagnosis. However, the conventional electrostatic attraction-based PAPR-1 assays usually involve laborious procedures, poor sensitivity, and false positives. Herein, we demonstrate the construction of a dendritic nanoassembly-based fluorescent biosensor for electrostatic interaction-independent and label-free measurement of human PARP-1 in lung tumor tissues. When PARP-1 is present, the specific double-stranded DNA (dsDNA)-activated PARP-1 transfers the ADP-ribosyl group from nicotinamide adenine dinucleotide (NAD+)/biotinylated NAD+ to the PARP-1 itself, resulting in the formation of biotinylated dsDNA-PARP-1-PAR polymer bioconjugates that can be captured by magnetic beads. Upon the addition of TdT, APE1, and NH2-modified T-rich probe, the captured dsDNAs with dual 3′-OH termini initiate TdT-activated APE1-mediated hyperbranched amplification to produce abundant dendritic DNA nanoassemblies that can be stained by SYBR Green I to generate a high fluorescence signal. This biosensor is characterized by a template-free, electrostatic interaction-independent, high sensitivity, and label-free assay. It enables rapid (less than 3 h) measurement of PARP-1 with a limit of detection of 4.37 × 10–8 U/μL and accurate measurement of cellular PARP-1 activity with single-cell sensitivity. Moreover, it is capable of screening potential inhibitors and discriminating the PARP-1 level in normal person tissues and lung cancer patient tissues, with great potential in PARP-1-related clinical diagnosis and drug discovery.
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Amperometric Identification of Single Exosomes and Their Dopamine Contents Secreted by Living Cells
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.analchem.3c01253
Dopamine (DA) is an important neurotransmitter, which not only participates in the regulation of neural processes but also plays critical roles in tumor progression and immunity. However, direct identification of DA-containing exosomes, as well as quantification of DA in single vesicles, is still challenging. Here, we report a nanopipette-assisted method to detect single exosomes and their dopamine contents via amperometric measurement. The resistive-pulse current measured can simultaneously provide accurate information of vesicle translocation and DA contents in single exosomes. Accordingly, DA-containing exosomes secreted from HeLa and PC12 cells under different treatment modes successfully detected the DA encapsulation efficiency and the amount of exosome secretion that distinguish between cell types. Furthermore, a custom machine learning model was constructed to classify the exosome signals from different sources, with an accuracy of more than 99%. Our strategy offers a useful tool for investigating single exosomes and their DA contents, which facilitates the analysis of DA-containing exosomes derived from other untreated or stimulated cells and may open up a new insight to the research of DA biology.
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Single-Nanoparticle-Level Understanding of Oxidase-like Activity of Au Nanoparticles on Polymer Nanobrush-Based Proton Reservoirs
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.analchem.3c02366
Enzyme-mimicking nanoparticles play a key role in important catalytic processes, from biosensing to energy conversion. Therefore, understanding and tuning their performance is crucial for making further progress in biological applications. We developed an efficient and sensitive electrochemical method for the real-time monitoring of the glucose oxidase (GOD)-like activity of single nanoparticle through collision events. Using brush-like sulfonate (−SO3–)-doped polyaniline (PANI) decorated on TiO2 nanotube arrays (TiNTs-SPANI) as the electrode, we fabricated a proton reservoir with excellent response and high proton-storage capacity for evaluating the oxidase-like activity of individual Au nanoparticles (AuNPs) via instantaneous collision processes. Using glucose electrocatalysis as a model reaction system, the GOD-like activity of individual AuNPs could be directly monitored via electrochemical tests through the nanoparticle collision-induced proton generation. Furthermore, based on the perturbation of the electrical double layer of SPANI induced by proton injection, we investigated the relationship between the measured GOD-like activities of the plasmonic nanoparticles (NPs) and the localized surface plasmon resonance (LSPR) as well as the environment temperature. This work introduces an efficient platform for understanding and characterizing the catalytic activities of nanozymes at the single-nanoparticle level.
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Chemically Resolved Evaporation Dynamics of Dicarboxylic Acid Mixtures in Solid Particles
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.analchem.3c02475
The evaporation rate and corresponding vapor pressure of dicarboxylic acids have been the subject of numerous scientific studies over the years, with reported values spanning several orders of magnitude. Recent work has identified the importance of considering the phase state of the material during evaporation, likely accounting for some of the variability in measured vapor pressures. In the homologous series of dicarboxylic acids, the phase state under dry conditions may be crystalline or amorphous, with particles of odd-carbon-numbered acids exhibiting tendencies to remain amorphous and spherical. Although measurements of vapor pressures for pure components make up most of the available literature data, for many applications, these compounds are not present in isolation. Additionally, many systems containing a semi-volatile material exist in a solid state, especially under dry and low relative humidity conditions. In this work, we explore the evaporation of compounds present in mixed solid-state particles. Specifically, we use single particle levitation coupled with mass spectrometry to measure the evolving composition of solid particles containing mixtures of glutaric acid and succinic acid, glutaric acid and adipic acid, and malonic acid and succinic acid. Under dry conditions, these systems exhibit non-spherical geometries consistent with crystallization of one or both components into an organic crystal. Our measurements allow the evaporation of each component in the mixture to be characterized independently and effective vapor pressures of the pure components to be inferred. The resulting vapor pressures are compared against pure component vapor pressures. We demonstrate that these mixtures exhibit thermodynamic ideality but can be influenced by limited diffusion in the solid phase. These are the first results in the literature that explore the thermodynamic and kinetic factors that control the evaporative evolution of mixed solid-state particles.
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Protein-Labeling Fluorescent Probe for Folate Receptor α
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.analchem.3c02215
GPI-anchored folate receptor α (FRα) is an attractive anticancer drug target and diagnosis marker in fundamental biology and medical research due to its significant expression on many cancer cells. Currently, analyses of FRα expression levels are usually achieved using immunological methods. Due to the continual FRα synthesis and degradation, immunological methods are not suitable for studying real-time dynamic activities of FRα in living cells. In this paper, we introduce a rapid and specific FRα protein-labeling fluorescent probe, FR1, to facilitate the study of the dynamics of expression and degradation processes of endogenous FRα in living cells. With this labeling probe, insights on FRα protein lifetime and shedding from the cell surface can be obtained using fluorescence live-cell imaging and electrophoresis techniques. We revealed that FRα undergoes soluble domain release and endocytosis degradation simultaneously. Imaging results showed that most of the membrane FRα are transported to the lysosomes after 2 h of incubation. Furthermore, we also showed that the secretion of a FRα soluble domain into the environment is most likely accomplished by phospholipase. We believe that this protein-labeling approach can be an important tool for analyzing various dynamic processes involving FRα.
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DbyDeep: Exploration of MS-Detectable Peptides via Deep Learning
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.analchem.3c00460
Predicting peptide detectability is useful in a variety of mass spectrometry (MS)-based proteomics applications, particularly targeted proteomics. However, most machine learning-based computational methods have relied solely on information from the peptide itself, such as its amino acid sequences or physicochemical properties, despite the fact that peptides detected by MS are dependent on many factors, including protein sample preparation, digestion, separation, ionization, and precursor selection during MS experiments. DbyDeep (Detectability by Deep learning) is an innovative end-to-end LSTM network model for peptide detectability prediction that incorporates sequence contexts of peptides and their cleavage sites (by protease). Utilizing the cleavage site contexts could improve the performance of prediction, and DbyDeep outperformed existing methods in predicting peptides recognizable from multiple MS/MS data sets with diverse species and MS instruments. We argue for the necessity of a learning model that encompasses several contexts associated with peptide detection, as opposed to depending just on peptide sequences. There is a Python implementation of DbyDeep at https://github.com/BISCodeRepo/DbyDeep.
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Enrichment and Selection of Particles through Parallel Induced-Charge Electro-osmotic Streaming for Detection of Low-Abundance Nanoparticles and Targeted Microalgae
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.analchem.3c01729
Manipulation of micro- and nanoscale objects is an essential procedure in many detection and sensing applications, including disease diagnosis and environmental monitoring. Induced-charge electro-osmotic (ICEO) vortices present excellent advantages in the enrichment and selection of micro/nanoscale particles for downstream detection due to gentle conditions and contactless operation, but the application of this method is currently constrained by the throughput. Double-layer charging at the ends of bipolar electrodes can maintain a continuous flow of electric current in the fluidically isolated channels, which provides a feasible method to manipulate particles using parallel ICEO vortices, promoting throughput of particle manipulation without compromising efficiency and overcoming the complicated ohmic contact of electrodes. Encouraged by these, we put forward a novel method with parallel ICEO vortices to manipulate micro/nanoscale samples for downstream detection. First, we study the extension regulation of the low-frequency electric field and mediating effect of the open BPEs on the extended electric field and characterize electric equilibrium states of microparticles and their voltage dependence. Afterward, we leverage this method to enrich nanoparticles for detection of low-abundance nanoparticles with about 20- and 40-fold fluorescence intensities by integrating with a simple fiber-optic sensor. Furthermore, this technique is engineered for the selection of targeted microalgae to continuously detect their proliferation behaviors by combining with a homemade electrical impedance spectroscopy device. This method can reinforce the throughput of ICEO vortices and enables it to integrate with simple and economical sensors to accomplish disease diagnosis and environmental monitoring.
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Facile Synthesis of Oxidized Boron Nanosheets for Chemo- and Biosensing
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.analchem.3c01979
As recently emerging nanomaterials, boron nanosheets (BNSs) have attracted more and more attention in various fields such as supercapacitors, photodetectors, bioimaging, and electrocatalysis due to their advantages of good biological compatibility, environmental friendliness, and good electro-optical properties. However, the study and application of BNSs in chemical and biological sensing are still in the infant stage, mainly due to the requirement of complicated, high-cost, and time-consuming preparation strategies. In this work, a new class of BNSs, namely oxidized-BNSs (i.e., ox-BNSs), were easily and rapidly synthesized by chemically treating boron powder with diluted HNO3 in a very short time (less than 15 min). The composition, morphology, optical property, and peroxidase mimetic activity of obtained ox-BNSs were investigated in detail. The prepared ox-BNSs were several-layered nanosheets with abundant oxygen-containing groups, emitted blue fluorescence, and possessed good intrinsic peroxidase mimetic activity, based on which a sensitive and selective colorimetric sensor was developed for detection of H2O2 and glucose. The new easy preparation strategy and good sensing performances of the prepared ox-BNSs would greatly stimulate the study and application of BNSs in chemo- and biosensing.
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Antimicrobial Resistance Studies Using Raman Spectroscopy on Clinically Relevant Bacterial Strains
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.analchem.3c01453
There has been a steep rise in the emergence of antibiotic-resistant bacteria in the past few years. A timely diagnosis can help in initiating appropriate antibiotic therapy. However, conventional techniques for diagnosing antibiotic resistance are time-consuming and labor-intensive. Therefore, we investigated the potential of Raman spectroscopy as a rapid surveillance technology for tracking the emergence of antibiotic resistance. In this study, we used Raman spectroscopy to differentiate clinical isolates of antibiotic-resistant and -sensitive bacteria of Escherichia coli, Acinetobacter baumannii, and Enterobacter species. The spectra were collected with or without exposure to various antibiotics (ciprofloxacin, gentamicin, meropenem, and nitrofurantoin), each having a distinct mechanism of action. Ciprofloxacin- and meropenem-treated sensitive strains showed a decrease in the intensity of Raman bands associated with DNA (667, 724, 785, 1378, 1480, and 1575 cm–1) and proteins (640 and 1662 cm–1), coupled with an increase in the intensity of lipid bands (891, 960, and 1445 cm–1). Gentamicin- and nitrofurantoin-treated sensitive strains showed an increase in the intensity of nucleic acid bands (668, 724, 780, 810, 1378, 1480, and 1575 cm–1) while a decrease in the intensity of protein bands (640, 1003, 1606, and 1662 cm–1) and the lipid band (1445 cm–1). The Raman spectral changes observed in the antibiotic-resistant strains were opposite to that of antibiotic-sensitive strains. The Raman spectral data correlated well with the antimicrobial susceptibility test results. The Raman spectral dataset was used for partial least-squares (PLS) analysis to validate the biomarkers obtained from the univariate analysis. Overall, this study showcases the potential of Raman spectroscopy for detecting antibiotic-resistant and -sensitive bacteria.
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Dual Nanofriction Force Microscopy/Fluorescence Microscopy Imaging Reveals the Enhanced Force Sensitivity of Polydiacetylene by pH and NaCl
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.analchem.3c01433
Polydiacetylene (PDA) is a popular mechanochromic material often used in biosensing. The effect of its headgroup–headgroup interactions on thermochromism such as pH or salt concentration dependency has been extensively studied before; however, their effect on mechanochromism at the nanoscale is left unstudied. In this work, nanofriction force microscopy and fluorescence microscopy were combined to study the effect of pH and ionic strength on the polydiacetylene (PDA) force sensitivity at the nanoscale. We found that the increase in pH from 5.7 to 8.2 caused an 8-fold enhancement in force sensitivity. The elevation of NaCl concentration from 10 to 200 mM also made the PDA 5 times more force-sensitive. These results suggest that the PDA force sensitivity at the nanoscale can be conveniently enhanced by “pre-stimulation” with pH or ionic strength.
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